艾维司他

概述

描述

阿维司他是一种新型口服小分子,旨在抑制中性粒细胞弹性蛋白酶,该酶是参与肺组织破坏的关键酶。 它已被研究用于治疗诸如α-1 抗胰蛋白酶缺乏症相关肺病和阻塞性细支气管炎综合征等疾病 .

科学研究应用

阿维司他在科学研究中具有广泛的应用,包括:

化学: 用作研究酶抑制和反应机理的模型化合物。

生物学: 研究其在调节免疫反应和炎症中的作用。

医学: 探索其作为α-1 抗胰蛋白酶缺乏症相关肺病和阻塞性细支气管炎综合征等疾病的潜在治疗方法。

工业: 用于开发新的治疗剂和诊断工具

作用机制

阿维司他通过抑制中性粒细胞弹性蛋白酶发挥作用,该酶是一种蛋白酶,可分解肺组织中的弹性蛋白。通过阻断这种酶,阿维司他有助于阻止肺组织的破坏并减少炎症。 所涉及的分子靶标和途径包括抑制弹性蛋白分解和调节炎症反应 .

生化分析

Biochemical Properties

Alvelestat functions as a selective inhibitor of neutrophil elastase, an enzyme involved in the breakdown of elastin and other extracellular matrix components. Neutrophil elastase is released by activated neutrophils during inflammation and contributes to tissue damage in various inflammatory diseases. Alvelestat binds to the active site of neutrophil elastase, preventing it from degrading elastin and other substrates. This inhibition helps to protect lung tissue from excessive damage caused by chronic inflammation .

Cellular Effects

Alvelestat has been shown to influence various cellular processes, particularly in the context of inflammatory lung diseases. By inhibiting neutrophil elastase, Alvelestat reduces the degradation of elastin and other extracellular matrix proteins, thereby preserving the structural integrity of lung tissue. This inhibition also leads to a decrease in the release of pro-inflammatory cytokines and chemokines, which are involved in the recruitment and activation of additional immune cells. Consequently, Alvelestat helps to mitigate the inflammatory response and reduce tissue damage .

Molecular Mechanism

The molecular mechanism of Alvelestat involves its binding to the active site of neutrophil elastase, thereby inhibiting its enzymatic activity. This binding prevents neutrophil elastase from cleaving its substrates, such as elastin, collagen, and other extracellular matrix proteins. By inhibiting neutrophil elastase, Alvelestat reduces the degradation of these structural proteins, which helps to maintain the integrity of lung tissue. Additionally, the inhibition of neutrophil elastase by Alvelestat leads to a decrease in the release of pro-inflammatory mediators, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alvelestat have been observed over various time periods. Studies have shown that Alvelestat can achieve a progressive reduction in plasma desmosine levels, a biomarker of elastin degradation, over an 8-week period. This reduction indicates a sustained inhibition of neutrophil elastase activity. Furthermore, Alvelestat has demonstrated stability and efficacy over extended treatment periods, with patients showing improved or stable lung function over several months of treatment .

Dosage Effects in Animal Models

In animal models, the effects of Alvelestat have been studied at different dosages. Alvelestat has been administered orally at doses ranging from 60 mg to 240 mg twice daily. The studies have shown that Alvelestat is well-tolerated at these doses, with no significant adverse effects observed. Higher doses of Alvelestat have been associated with greater inhibition of neutrophil elastase activity and more pronounced reductions in biomarkers of elastin degradation. No toxic or adverse effects have been reported at these higher doses .

Metabolic Pathways

Alvelestat is metabolized primarily in the liver, where it undergoes biotransformation by various cytochrome P450 enzymes. The metabolites of Alvelestat are then excreted primarily through the urine. The metabolic pathways of Alvelestat involve oxidation, reduction, and conjugation reactions, which help to convert the parent compound into more water-soluble forms for excretion. The inhibition of neutrophil elastase by Alvelestat does not appear to significantly affect metabolic flux or metabolite levels .

Transport and Distribution

Alvelestat is absorbed into the bloodstream following oral administration and is distributed throughout the body. It is transported across cell membranes by passive diffusion and is not known to interact with specific transporters or binding proteins. Once inside the cells, Alvelestat is distributed to various tissues, including the lungs, where it exerts its inhibitory effects on neutrophil elastase. The distribution of Alvelestat within tissues is influenced by its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of Alvelestat is primarily within the cytoplasm, where it interacts with neutrophil elastase. Alvelestat does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasm, where it inhibits neutrophil elastase and prevents the degradation of extracellular matrix proteins .

准备方法

阿维司他的合成路线和反应条件涉及多个步骤工业生产方法旨在确保高纯度和高产率,通常涉及先进技术,如同位素稀释液相色谱-串联质谱 .

化学反应分析

阿维司他经历各种类型的化学反应,包括:

氧化: 涉及添加氧气或去除氢气。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一种官能团取代一个官能团。

这些反应中常用的试剂和条件包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及取代试剂,如卤素。 这些反应形成的主要产物是具有修饰官能团的阿维司他衍生物 .

相似化合物的比较

阿维司他与其他类似化合物相比具有独特性,因为它特异性地抑制中性粒细胞弹性蛋白酶。类似化合物包括:

西维司他: 另一种中性粒细胞弹性蛋白酶抑制剂,但具有不同的药代动力学特性。

依拉芬: 一种天然存在的中性粒细胞弹性蛋白酶抑制剂,在研究中因其抗炎特性而被使用。

AZD9668: 一种结构与阿维司他类似的化合物,但具有不同的药理作用

阿维司他因其口服生物利用度和对中性粒细胞弹性蛋白酶的特异性靶向作用而脱颖而出,使其成为治疗应用的有希望的候选药物。

属性

IUPAC Name |

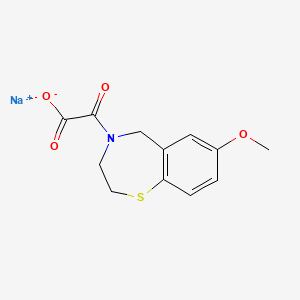

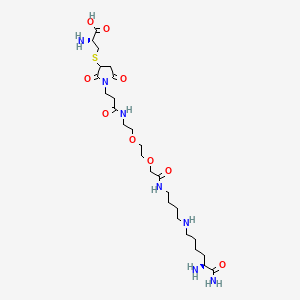

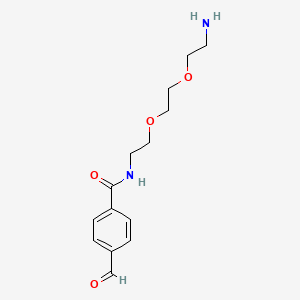

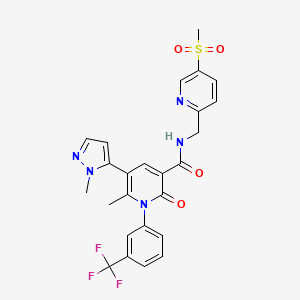

6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQZWEGMKJBHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)NCC3=NC=C(C=C3)S(=O)(=O)C)C4=CC=NN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233875 | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848141-11-7 | |

| Record name | Alvelestat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848141117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvelestat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11863 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alvelestat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVELESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y5629322X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does Alvelestat interact with its target and what are its downstream effects?

A1: Alvelestat acts as a selective inhibitor of neutrophil elastase (NE) [, , , , , , , , ]. NE is an enzyme released by neutrophils that plays a crucial role in inflammation and tissue remodeling. By inhibiting NE, Alvelestat aims to reduce inflammation and prevent tissue damage [, , ]. This mechanism is particularly relevant in conditions like Bronchiolitis Obliterans Syndrome (BOS) [, ], Alpha-1 Antitrypsin Deficiency (AATD) [, , , , , , ], and acute lung injury/acute respiratory distress syndrome (ALI/ARDS) [], where excessive NE activity contributes to disease progression.

Q2: Can you elaborate on the role of Alvelestat in treating BOS and the scientific evidence supporting its potential?

A2: BOS following hematopoietic cell transplantation often involves airway neutrophilia [, ]. This influx of neutrophils leads to increased NE activity, which is believed to contribute to inflammation and lung tissue damage, ultimately worsening BOS. Alvelestat, by inhibiting NE, aims to interrupt this damaging cycle. A Phase 1 study at the National Cancer Institute (NCT02669251) investigated Alvelestat in BOS patients [, ]. The study demonstrated that Alvelestat was well-tolerated and showed signs of stabilizing the disease in some patients [, ]. This research suggests that further exploration of Alvelestat as a potential treatment for BOS, particularly at earlier disease stages and with longer treatment durations, is warranted.

Q3: How does Alvelestat impact islet transplantation and what research supports its use in this context?

A3: During pancreas procurement, preservation, and islet isolation for transplantation, cellular and non-cellular components are damaged, leading to the activation of neutrophils []. This process can significantly impair islet survival and graft function. A study investigating the effects of Alvelestat on porcine islet isolation and transplantation found that preserving pancreases with Alvelestat significantly improved islet yield and function post-transplantation in a diabetic mouse model []. These findings suggest that Alvelestat could be a promising strategy for enhancing islet transplantation outcomes.

Q4: What is the role of neutrophil extracellular traps (NETs) in acute lung injury, and how does Alvelestat target this process?

A4: NETs, released by neutrophils, are involved in the pathogenesis of acid aspiration-induced ALI/ARDS []. They contribute to tissue damage and systemic inflammation, exacerbating lung injury. Research shows that Alvelestat, through its NE inhibitory activity, significantly attenuates the severity of ARDS in a mouse model of acid aspiration []. These findings suggest that targeting NETs through Alvelestat could be a potential therapeutic strategy for managing ALI/ARDS.

Q5: What is known about the structure of Alvelestat?

A5: While the provided abstracts do not detail Alvelestat's specific molecular formula, weight, or spectroscopic data, they consistently identify it as a selective inhibitor of NE [, , , , , , , , ]. It's worth noting that detailed structural information is often proprietary and may not be fully disclosed in research abstracts.

Q6: Have there been any studies examining the relationship between Alvelestat's structure and its activity?

A6: The provided abstracts do not delve into specific structure-activity relationship (SAR) studies for Alvelestat. SAR studies are crucial for understanding how modifications to a compound's structure affect its activity, potency, and selectivity, ultimately guiding drug development and optimization.

Q7: What are the known biomarkers used in conjunction with Alvelestat treatment, and how do they assist in monitoring its efficacy?

A7: Studies exploring Alvelestat's efficacy have utilized various biomarkers to assess treatment response and disease progression. In the context of BOS, researchers focused on markers of NE activity and inflammation in blood and sputum samples []. Additionally, lung function tests, including FEV1 measurements, were employed to monitor disease stability and potential improvement [].

In AATD studies, desmosine, a marker of elastin breakdown, served as a key biomarker [, , ]. Reductions in desmosine levels following Alvelestat treatment were investigated for their correlation with clinical outcomes, such as changes in quality of life measured by the St. George's Respiratory Questionnaire (SGRQ) [, , ]. These studies highlighted the potential of desmosine as a valuable biomarker for assessing Alvelestat's efficacy in AATD.Q8: What is the current understanding of Alvelestat's pharmacokinetic properties?

A8: While the abstracts offer limited details on Alvelestat's comprehensive pharmacokinetic profile, a Phase 1 study indicated that Alvelestat exhibited linear dose-dependent pharmacokinetics []. This suggests that drug exposure increases proportionally with dose, a desirable characteristic for predictable drug behavior in the body.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。